2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide
Description
Chemical Structure and Synthesis
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) features a thiazolidine-2,4-dione core linked to a sulfamoylphenyl group via an acetamide bridge. Its synthesis involves condensation of thiazolidine-2,4-dione derivatives with 2-chloro-N-(4-sulfamoylphenyl)acetamide under optimized conditions, yielding crystalline products characterized by NMR and mass spectrometry .
Notably, it exhibits excellent selectivity toward tumor cells over normal cells in low-down Minnow toxicity assays .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S2/c12-21(18,19)7-3-1-6(2-4-7)13-9(15)5-8-10(16)14-11(17)20-8/h1-4,8H,5H2,(H,13,15)(H2,12,18,19)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQDNNJUOSWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Thiazolidine-2,4-dione Derivatives
Structure-Activity Relationships (SAR)
- Substituent Effects :
- The benzylidene group at the 5-position of the thiazolidine ring (e.g., 3,4-dimethoxy or 4-ethyl substitution) enhances binding to enzymatic targets like carbonic anhydrase (CA) isoforms by optimizing hydrophobic interactions .
- Sulfamoylphenyl tail : Critical for anchoring the molecule to zinc-binding sites in CA inhibitors, as shown in crystallographic studies .
- Heterocyclic Modifications : Derivatives with 1,3,4-thiadiazole or pyridine moieties (e.g., compound in Table 1, row 2) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with cellular receptors .
Selectivity and Toxicity Profiles
- The target compound’s selectivity for tumor cells over normal cells surpasses that of sorafenib, a known kinase inhibitor, in toxicity assays .
- In contrast, analogues with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show higher potency but may compromise selectivity due to increased non-specific interactions .
Tautomerism and Stability
Unlike some thiazolidine-2,4-dione derivatives (e.g., 3c-I/3c-A in ), which exist as tautomeric mixtures, the target compound’s stability is attributed to its rigid sulfamoylphenyl-acetamide linkage, minimizing tautomerization-related variability .
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